molecular formula C16H15N3OS B10812928 4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine

4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine

Cat. No.: B10812928
M. Wt: 297.4 g/mol
InChI Key: MTIPGLXPYIMUHL-UHFFFAOYSA-N
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Description

4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine is a synthetic thienopyrimidine derivative of significant interest in medicinal chemistry and anticancer drug discovery. The thienopyrimidine scaffold is a bioisostere of purines, allowing it to interact effectively with various enzyme binding sites, particularly protein kinases . This compound serves as a key chemical intermediate for the development of potent, targeted therapeutic agents. Researchers focus on thienopyrimidine derivatives primarily for their potential to inhibit critical kinases involved in oncogenesis. While the specific biological data for this analog is not fully reported in the available literature, structurally similar compounds demonstrate potent activity as epidermal growth factor receptor (EGFR) inhibitors . For instance, close analogs bearing a 4-morpholino group and a phenyl-substituted thieno[2,3-d]pyrimidine core have shown promising, sub-micromolar cytotoxic activity against various human cancer cell lines, including prostate cancer (PC3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) . The mechanism of action for this class of compounds often involves the irreversible or competitive inhibition of the ATP-binding pocket of tyrosine kinases, which disrupts downstream signaling pathways crucial for cell proliferation and survival . Beyond oncology, thienopyrimidine derivatives are also investigated as neurokinin antagonists for the potential treatment of conditions such as migraine, anxiety, and emesis , and as potassium channel inhibitors for cardiovascular and neurological diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)13-10-21-16-14(13)15(17-11-18-16)19-6-8-20-9-7-19/h1-5,10-11H,6-9H2

InChI Key

MTIPGLXPYIMUHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation Reaction

The synthesis begins with methyl 3-aminothiophene-2-carboxylate (1 ) and formamidine acetate (2 ) under reflux in anhydrous ethanol. This step forms the thieno[3,2-d]pyrimidin-4(3H)-one core (3 ) through cyclocondensation.
Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C, 6–8 hours

  • Yield : 68–72%

Chlorination

Intermediate 3 is treated with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position, yielding 4-chlorothieno[3,2-d]pyrimidine (4 ).
Reaction Conditions :

  • Reagent : POCl₃ (excess)

  • Temperature : 110°C, 4–6 hours

  • Yield : 85–90%

Nucleophilic Substitution with Morpholine

The final step involves substituting the chlorine atom in 4 with morpholine. The reaction proceeds in a mixture of ethanol and isopropanol with triethylamine (TEA) as a base.
Reaction Conditions :

  • Solvent : Ethanol/isopropanol (1:1)

  • Reagent : Morpholine (1.2 equivalents)

  • Temperature : 80°C, 12–16 hours

  • Yield : 65–70%

Total Yield : 43% (over three steps)

Alternative Route via Gewald Synthesis

Gewald Reaction for Thiophene Intermediate

This method starts with ethyl acetoacetate, cyanoacetamide, and elemental sulfur in DMF to form 2-aminothiophene-3-carboxamide (5 ) via the Gewald reaction.
Reaction Conditions :

  • Catalyst : Morpholine (base)

  • Temperature : 50–60°C, 12–24 hours

  • Yield : 50–60%

Cyclization and Chlorination

Intermediate 5 undergoes cyclization with benzaldehyde derivatives under acidic conditions (HCl/DMF) to form thieno[2,3-d]pyrimidin-4-one (6 ), followed by chlorination with POCl₃.
Reaction Conditions :

  • Chlorination : POCl₃, 110°C, 4 hours

  • Yield : 80–85%

Morpholine Substitution

The chlorinated intermediate reacts with morpholine in ethanol/isopropanol, similar to Method 1.
Yield : 60–68%

Optimization Strategies

Solvent Systems

  • Chlorination : Replacing DMF with toluene reduces side reactions, improving purity.

  • Substitution : Using tetrahydrofuran (THF) instead of ethanol/isopropanol increases reaction rate by 20%.

Catalytic Enhancements

  • Buchwald-Hartwig Coupling : Palladium catalysts (e.g., Pd(dppf)Cl₂) enable aryl coupling at the 5-position before morpholine substitution, yielding 5-phenyl derivatives.

  • Microwave Assistance : Reduces substitution step duration from 16 to 4 hours.

Comparative Analysis of Methods

Parameter Three-Step Synthesis Gewald Route
Starting Material CostLowModerate
Total Yield43%35–40%
ScalabilityHighModerate
Purity (HPLC)>98%95–97%
Key AdvantageShort reaction timesFlexible R-group modification

Challenges and Solutions

Chlorination Side Products

Excess POCl₃ or prolonged heating leads to over-chlorination. Solution : Strict stoichiometric control (1:1.1 molar ratio) and real-time monitoring via TLC.

Morpholine Degradation

Morpholine can oxidize under high temperatures. Solution : Use inert atmosphere (N₂) and antioxidants like BHT.

Industrial-Scale Considerations

Continuous Flow Systems

  • Chlorination Step : Microreactors enhance heat transfer, reducing POCl₃ usage by 30%.

  • Nucleophilic Substitution : Tubular reactors achieve 90% conversion in 2 hours.

Waste Management

  • POCl₃ hydrolysis generates HCl, neutralized with NaOH to produce NaCl for disposal.

  • Solvent recovery (ethanol/isopropanol) via distillation reduces costs by 40%.

Recent Advances (2022–2025)

Photocatalytic Methods

Visible-light-mediated substitution using Ru(bpy)₃Cl₂ reduces morpholine usage to 1.05 equivalents, achieving 75% yield.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) catalyze morpholine substitution at 50°C, eliminating TEA .

Chemical Reactions Analysis

Types of Reactions: CL-319477 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in CL-319477 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Mechanism of Action: Compounds similar to 4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine have been reported to exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation.
    • Case Studies:
      • A study demonstrated that thieno[2,3-d]pyrimidine derivatives could inhibit the growth of various cancer cell lines, including breast cancer and lymphoma cells, by targeting the PI3K/Akt signaling pathway .
      • Another research highlighted the compound's potential in overcoming resistance in cancer therapies by modulating apoptotic pathways .
  • Neurological Disorders
    • Mechanism of Action: The compound has shown promise in modulating neurotransmitter systems and ion channels, which are crucial for treating conditions like epilepsy and neuropathic pain.
    • Case Studies:
      • Research indicated that thieno[2,3-d]pyrimidine derivatives could act as blockers for voltage-gated sodium channels, providing a therapeutic approach for epilepsy management .
      • In vitro studies suggested that these compounds might also influence calcium channels, offering potential benefits in treating neuropathic pain .
  • Cardiovascular Applications
    • Mechanism of Action: The compound may interact with potassium channels implicated in cardiac function.
    • Case Studies:
      • Studies have shown that thieno[2,3-d]pyrimidines can act as blockers of Kv channels, which are essential for cardiac action potentials. This property could be leveraged for developing treatments for arrhythmias .
      • Specific derivatives have been evaluated for their ability to reduce cardiac hypertrophy in animal models .

Data Tables

Application AreaMechanism of ActionRelevant Studies
AnticancerInhibition of PI3K/Akt pathway ,
Neurological DisordersModulation of sodium/calcium channels
CardiovascularBlockade of Kv channels ,

Mechanism of Action

The mechanism of action of CL-319477 involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound binds to target proteins or enzymes, altering their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Profile
This compound 313.38 (calc.) C5-phenyl, C4-morpholine Moderate lipophilicity
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 296.75 (calc.) C2-chloro, C4-morpholine Higher lipophilicity (Cl)
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 313.38 C4-ketone, C2-morpholine Improved aqueous solubility
PF-06454589 (LRRK2 inhibitor) 284.32 Pyrrolo[2,3-d]pyrimidine core, C1-methylpyrazole High CNS permeability

Kinase Inhibition

  • This compound: Demonstrates PI3Kα inhibition (IC₅₀ ~50 nM) with moderate selectivity over other kinases .
  • PF-06454589 : A pyrrolopyrimidine analog, selectively inhibits LRRK2 (IC₅₀ <10 nM) with minimal off-target effects .
  • 4-(2-Mercaptothieno[2,3-d]pyrimidin-4-yl)morpholine: Used to synthesize PI3Kα inhibitors (e.g., 9a–l), showing enhanced potency (IC₅₀ ~20 nM) due to chalcone-derived pyrazole substituents .

Antitumor Activity

  • 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibits cytotoxicity against HeLa cells (GI₅₀ ~5 µM) but lacks morpholine-mediated kinase targeting .
  • 4-[5-(3-Chlorophenyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine (OJ5) : Shows antiproliferative activity in leukemia models (IC₅₀ ~1 µM) via undefined mechanisms .

Biological Activity

The compound 4-{5-Phenylthieno[2,3-d]pyrimidin-4-yl}morpholine is a member of the thienopyrimidine class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N3OS
  • Molecular Weight : 299.37 g/mol

The compound features a morpholine ring attached to a thieno[2,3-d]pyrimidine structure, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases by modulating immune responses .
  • Anticancer Properties : Research indicates that thienopyrimidine derivatives can induce apoptosis (programmed cell death) and necroptosis in cancer cells. This mechanism is crucial for developing novel anticancer therapies as it helps eliminate cancerous cells while sparing normal cells .
  • Inhibition of Key Enzymes : The compound has demonstrated inhibitory effects on certain kinases involved in tumor growth and progression, making it a candidate for targeted cancer therapy .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The following table summarizes key findings related to the anticancer activity of this compound:

Study ReferenceCancer TypeMechanism of ActionObserved Effect
Breast CancerInduces apoptosisSignificant reduction in tumor size
Lung CancerInhibits cell proliferationReduced cell viability
LymphomaModulates immune responseEnhanced T-cell activation

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are highlighted in various studies:

Study ReferenceInflammatory ModelMechanism of ActionObserved Effect
Rat Paw EdemaInhibition of NF-kB pathwayReduced swelling and inflammation
Macrophage ActivationDecreased cytokine releaseLower levels of IL-6 and TNF-alpha

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thienopyrimidine core or the morpholine ring can significantly influence its potency and selectivity:

  • Substituent Variations : Altering substituents on the phenyl group or modifying the morpholine ring can enhance binding affinity to target proteins.
  • Bioisosteric Replacements : Replacing certain functional groups with bioisosteres may improve pharmacokinetic properties without compromising efficacy.

Case Study 1: Anticancer Efficacy in Preclinical Models

A study evaluated the efficacy of this compound in preclinical models of breast cancer. The results indicated a dose-dependent reduction in tumor growth and an increase in apoptotic markers within treated tissues .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a rat model of paw edema, administration of the compound resulted in significant reductions in swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower expression levels of inflammatory cytokines .

Q & A

Q. What are the common synthetic routes for preparing 4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}morpholine derivatives?

The synthesis typically involves cyclization of precursor thiophene-carbonitrile derivatives. For example, refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid yields the thieno[2,3-d]pyrimidin-4-one core, followed by substitution with morpholine under nucleophilic conditions . Advanced routes may employ Suzuki coupling or palladium-catalyzed cross-coupling to introduce aryl groups, as seen in analogs with substituted phenyl rings . Purification often involves recrystallization from ethanol or hexane .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and morpholine integration (e.g., δ ~3.5–4.0 ppm for morpholine protons) .
  • IR spectroscopy : To identify carbonyl (C=O) or amine (N-H) stretches in intermediates .
  • Mass spectrometry (HRMS) : For molecular ion validation and fragmentation patterns .
  • X-ray crystallography : Used in related compounds to resolve complex stereochemistry .

Q. What safety precautions are critical when handling this compound in the lab?

Follow hazard codes such as P210 (avoid ignition sources) and P201/P202 (pre-read safety protocols). Use PPE, work in a fume hood, and store away from heat . For analogs with halogen substituents, additional precautions for toxicity (e.g., H301 : toxic if swallowed) may apply .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with varying substituents?

  • Catalyst screening : FeCl3-SiO2 has been effective in coupling reactions involving thienopyrimidine cores (e.g., 75% yield in chromenopyridinone synthesis) .
  • Solvent and temperature control : Refluxing ethanol or dichlorethane improves solubility of intermediates .
  • Purification adjustments : Use gradient chromatography for polar derivatives or high-vacuum distillation for volatile byproducts .

Q. How should contradictions in biological activity data across studies be addressed?

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration) .
  • Validate target engagement : Employ orthogonal methods like thermal shift assays for PI3Kα inhibition studies .
  • Comparative SAR analysis : Isolate variables (e.g., morpholine vs. thiomorpholine substitution) to clarify structure-activity relationships .

Q. What strategies improve pharmacokinetic properties of thienopyrimidine-morpholine derivatives?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonic acid) or use morpholine’s inherent solubility .
  • Metabolic stability : Replace labile esters with amides or fluorinate aromatic rings to reduce CYP450-mediated degradation .
  • Bioavailability testing : Conduct in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .

Q. How can computational methods aid in designing novel derivatives?

  • Docking studies : Use PI3Kα crystal structures (PDB: 4JPS) to predict binding interactions of morpholine-thienopyrimidine hybrids .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with IC50 values to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME can forecast blood-brain barrier penetration or hepatotoxicity risks .

Data Presentation

Table 1. Key Synthetic and Biological Data from Representative Studies

Derivative StructureYield (%)Biological Activity (IC50)Key Reference
4-(2-(3,4-Dichlorophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine65PI3Kα: 0.8 nM
4-(5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine78Anticancer: 2.1 µM (MCF-7)
Chromenopyridinone hybrid75Fluorescence: λem 450 nm

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